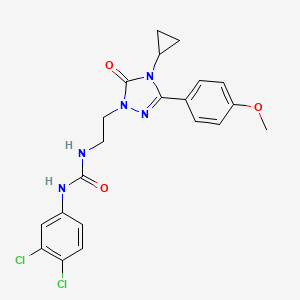

![molecular formula C20H15Cl2NO4S B2917437 5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid CAS No. 735322-08-4](/img/structure/B2917437.png)

5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

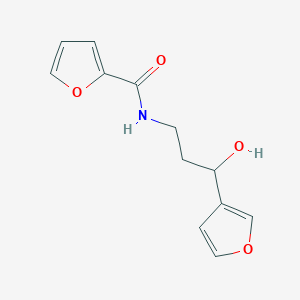

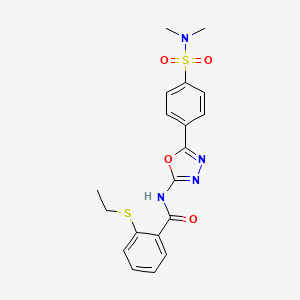

The compound is a complex organic molecule that contains functional groups such as benzyl, chlorophenyl, sulfamoyl, and carboxylic acid . It’s likely to be used as an intermediate in organic synthesis .

Chemical Reactions Analysis

The compound, due to its functional groups, might undergo various chemical reactions. For instance, reactions at the benzylic position (the carbon adjacent to the aromatic ring) can include free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

Synthetic Applications and Mechanistic Insights

Research into the synthesis and reactivity of benzoic acid derivatives, including sulfamoylbenzoic acids, has revealed their utility in the development of complex molecules. Studies on similar compounds highlight methodologies for introducing sulfamoyl groups and chloro substituents into benzoic acid frameworks. These techniques are crucial for creating pharmaceuticals and advanced materials. For instance, the synthesis and electrochemical behavior of sulfophenyl-azo-benzoic acids demonstrate the impact of substituents on compound properties, which is essential for designing molecules with desired reactivities and functions (Mandić et al., 2004).

Material Science Applications

Development of Nanofiltration Membranes

Innovations in membrane technology have benefited from the incorporation of sulfonated aromatic compounds. The synthesis of novel sulfonated diamine monomers and their application in thin-film composite nanofiltration membranes showcase the potential of such chemicals in enhancing water flux and dye separation efficiency. These advancements indicate the role of sulfonated benzoic acid derivatives in improving membrane properties for environmental and industrial applications (Liu et al., 2012).

Biological Activity and Pharmacology

Bioactive Properties Exploration

The structural motifs present in sulfamoylbenzoic acids are key to their biological activity. Research into sulfonamidobenzoxazole compounds, which share functional groups with "5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid," suggests potential applications in developing new bioactive molecules. These studies provide a foundation for exploring the biological activities of sulfamoylbenzoic acids, including their potential as enzyme inhibitors or in drug discovery (Mary et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

5-[benzyl-(2-chlorophenyl)sulfamoyl]-2-chlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2NO4S/c21-17-11-10-15(12-16(17)20(24)25)28(26,27)23(13-14-6-2-1-3-7-14)19-9-5-4-8-18(19)22/h1-12H,13H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADXAIGOQPLWFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2917355.png)

![N-(2,4-difluorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2917356.png)

![5-amino-2-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2917359.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(4-ethoxyphenyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B2917364.png)

![6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2917366.png)

![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide](/img/structure/B2917368.png)

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/no-structure.png)

![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2917377.png)